

# **ARM1** compound mechanism of action

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Compound of Interest		
Compound Name:	ARM1	
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An in-depth guide to the mechanism of action of compounds targeting the SARM1 ARM domain and the TRPML1 channel.

#### Introduction

The term "**ARM1** compound" is not standard in scientific literature and appears to be ambiguous. Based on an analysis of current research, this term could plausibly refer to two distinct classes of molecules:

- Compounds targeting the ARM (armadillo repeat) domain of the SARM1 protein: SARM1
   (Sterile Alpha and TIR Motif Containing 1) is a key protein involved in axon degeneration. Its
   ARM domain serves as an allosteric inhibitory site, making it a prime target for drug
   discovery.
- Compounds modulating the activity of the TRPML1 (Transient Receptor Potential Mucolipin
  1) ion channel: TRPML1 is critical for lysosomal function and autophagy. While no specific
  compound is officially named "ARM1," the context of "ARM" could be a shorthand or typo
  related to its function in cellular "armamentarium" or repair mechanisms.

This guide provides a comprehensive technical overview of the mechanism of action for compounds related to both of these potential interpretations, tailored for researchers, scientists, and drug development professionals.

## Section 1: Inhibitors of the SARM1 ARM Domain



Sterile Alpha and TIR Motif Containing 1 (SARM1) is a crucial regulator of axon degeneration, primarily through the NADase activity of its TIR domain.[1][2] The ARM (armadillo repeat) domain of SARM1 functions as an allosteric inhibitory site, which can be targeted by small molecules to prevent the pro-degenerative activity of the protein.[1]

#### **Mechanism of Action**

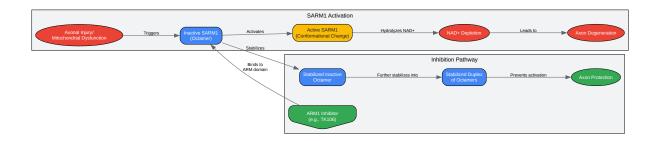
The primary mechanism of action for inhibitors targeting the SARM1 ARM domain is the stabilization of the protein in its auto-inhibited, compact conformation.[1] In its resting state, the ARM domain binds to the catalytic TIR domain, preventing it from hydrolyzing NAD+. Axon injury leads to a conformational change that activates the TIR domain's NADase activity.

Synthetic small molecule inhibitors have been identified that bind to the ARM domain and allosterically inhibit SARM1's NADase activity.[1] One such inhibitor, a calmidazolium designated TK106, has been shown to not only stabilize the inhibited octameric conformation but also a meta-stable duplex of octamers (16 protomers).[1] This duplex assembly represents an additional layer of auto-inhibition, tightly preventing premature activation of SARM1 and subsequent axon degeneration.[1]

# **Signaling Pathway of SARM1 Inhibition**

The following diagram illustrates the signaling pathway of SARM1 and the mechanism of its inhibition by compounds targeting the ARM domain.





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Caption: SARM1 activation and inhibition pathway.

# **Quantitative Data for SARM1 Inhibitors**

The following table summarizes the quantitative data for selected SARM1 inhibitors.



Compound	IC50 (μM)	Assay Conditions	Reference
TK106	≤ 10	12.5 nM hSARM1, 50 μM NAD+	[1]
TK138	≤ 10	12.5 nM hSARM1, 50 μM NAD+	[1]
TK142	≤ 10	12.5 nM hSARM1, 50 μM NAD+	[1]
TK210	≤ 10	12.5 nM hSARM1, 50 μM NAD+	[1]
TK222	≤ 10	12.5 nM hSARM1, 50 μM NAD+	[1]
Nicotinamide (NAM)	43.3	12.5 nM hSARM1, 50 μM NAD+	[1]

# **Experimental Protocols**

## High-Throughput Screening for SARM1 Inhibitors

- Objective: To identify small molecules that inhibit the NADase activity of human SARM1 (hSARM1).
- Reagents:
  - Recombinant hSARM1 protein (12.5 nM).
  - NAD+ (0-250 nM).
  - Screening compound library.
- Procedure:
  - hSARM1 and NAD+ are incubated in the presence of individual compounds from the screening library.



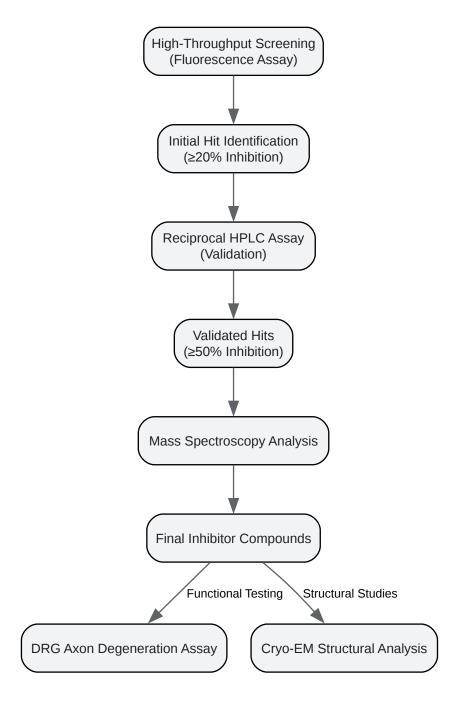
- The NADase activity is measured over time by monitoring the decrease in NAD+ concentration, often using a fluorescent assay.
- Compounds that show at least 20% inhibitory activity are selected as initial hits.[1]

## Validation of SARM1 Inhibitors using HPLC

- Objective: To validate the inhibitory activity of hit compounds from the primary screen.
- · Reagents:
  - hSARM1 (250 nM).
  - NAD+ (50 μM).
  - Inhibitor compound (10 μM).
- Procedure:
  - The reaction mixture is incubated to allow for NAD+ hydrolysis.
  - The reaction is stopped, and the remaining NAD+ is quantified using High-Performance Liquid Chromatography (HPLC).
  - Compounds that inhibit ≥ 50% of NAD+ hydrolysis are considered validated hits.[1]

# Experimental Workflow for SARM1 Inhibitor Discovery





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Caption: Workflow for SARM1 inhibitor discovery and characterization.

## Section 2: Modulators of the TRPML1 Channel

The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a lysosomal cation channel crucial for maintaining lysosomal function, including ion homeostasis, vesicle trafficking, and autophagy.[3][4][5] Modulation of TRPML1 activity by small molecules has emerged as a



promising therapeutic strategy for lysosomal storage diseases and neurodegenerative disorders.[3][6]

#### **Mechanism of Action**

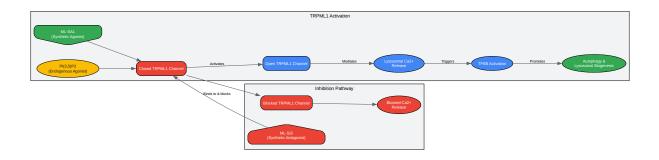
TRPML1 activity is endogenously regulated by the signaling lipid phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[6] Synthetic small molecules have been developed to either activate (agonists) or inhibit (antagonists) the channel.

- Agonists (e.g., ML-SA1): These compounds bind to a site within the pore-forming region of
  the TRPML1 channel, between the S5 and S6 transmembrane domains.[7] This binding
  induces a conformational change that opens the channel, leading to the release of cations,
  primarily Ca2+, from the lysosome into the cytosol.[6][7][8] This Ca2+ release can trigger
  downstream signaling events, such as the activation of transcription factor EB (TFEB), a
  master regulator of lysosomal biogenesis and autophagy.[7][9]
- Antagonists (e.g., ML-SI3): These compounds also bind to the hydrophobic cavity formed by the S5, S6, and PH1 domains, the same pocket as agonists.[10] By competing with agonists, they prevent channel activation and block the lysosomal Ca2+ efflux.[6][10]

## **Signaling Pathway of TRPML1 Modulation**

The diagram below illustrates the signaling pathway of TRPML1 and its modulation by synthetic compounds.





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Caption: TRPML1 channel modulation and downstream signaling.

# **Quantitative Data for TRPML1 Modulators**

The following table provides quantitative data for commonly used TRPML1 modulators.



Compound	Туре	Concentrati on	Effect	Cell Type	Reference
ML-SA1	Agonist	25 μΜ	Reduces α- synuclein aggregates	HEK293T cells	[6]
ML-SA1	Agonist	10 μΜ	Induces lysosomal Ca2+ release	Primary motor neurons	[8]
ML-SI3	Antagonist	-	Blocks TRPML1- mediated induction of autophagy	-	[10]
BAPTA-AM	Ca2+ Chelator	100 nM	Depletes cytosolic Ca2+	LUHMES- derived neurons	[6]

# **Experimental Protocols**

## Whole-Lysosome Electrophysiological Recordings

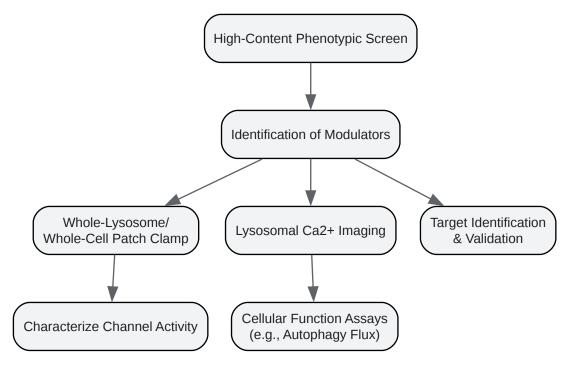
- Objective: To directly measure the ion channel activity of TRPML1 in its native lysosomal membrane.
- Procedure:
  - Lysosomes are isolated from cells.
  - A patch-clamp pipette is used to form a giga-seal with the lysosomal membrane.
  - The membrane patch is excised to achieve a "whole-lysosome" configuration.
  - The current flowing through the TRPML1 channels is recorded in response to voltage changes and the application of modulatory compounds (e.g., ML-SA1, ML-SI3, PI(3,5)P2).
     [3]



#### Measurement of Lysosomal Calcium Release

- Objective: To measure the release of Ca2+ from lysosomes upon TRPML1 activation.
- · Reagents:
  - Genetically encoded Ca2+ indicator targeted to the lysosome (e.g., GCaMP3-ML1).
  - TRPML1 agonist (e.g., ML-SA1).
- Procedure:
  - Cells are transfected with the lysosomal Ca2+ indicator.
  - The baseline fluorescence of the indicator is measured.
  - A TRPML1 agonist is added to the cells.
  - The change in fluorescence is monitored over time, with an increase in fluorescence indicating Ca2+ release from the lysosome.[8]

## Experimental Workflow for Studying TRPML1 Modulators





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Caption: Workflow for the discovery and characterization of TRPML1 modulators.

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